molecular formula C6H10Cl3N B1617631 N,N-Diethyl-1,2,2-trichlorovinylamine CAS No. 686-10-2

N,N-Diethyl-1,2,2-trichlorovinylamine

Cat. No.: B1617631
CAS No.: 686-10-2
M. Wt: 202.5 g/mol
InChI Key: DVSJBCFGNHBBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-1,2,2-trichlorovinylamine (CAS 686-10-2) is an organic compound with the molecular formula C6H10Cl3N and a molecular weight of 202.51 g/mol . This reagent is characterized by its trichlorovinylamine structure and is identified by the canonical SMILES string CCN(CC)C(=C(Cl)Cl)Cl . Its key physical properties include a density of approximately 1.248 g/cm³ and a boiling point of 67-68°C at 10 mmHg . With a high logP value of 3.17 , it exhibits significant hydrophobicity. Research Applications: This compound serves as a valuable intermediate in organic synthesis and is well-suited for analytical research. It can be analyzed using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for Mass-Spec compatible applications) . This makes it a relevant standard for method development in pharmacokinetic studies and for the isolation of impurities in preparative separation . Safety Information: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be used for personal, household, or veterinary purposes. Please refer to the Safety Data Sheet for detailed handling instructions. This compound has associated safety risks and carries the safety phrase S26-S36/37/39-S45 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

686-10-2

Molecular Formula

C6H10Cl3N

Molecular Weight

202.5 g/mol

IUPAC Name

1,2,2-trichloro-N,N-diethylethenamine

InChI

InChI=1S/C6H10Cl3N/c1-3-10(4-2)6(9)5(7)8/h3-4H2,1-2H3

InChI Key

DVSJBCFGNHBBKG-UHFFFAOYSA-N

SMILES

CCN(CC)C(=C(Cl)Cl)Cl

Canonical SMILES

CCN(CC)C(=C(Cl)Cl)Cl

Other CAS No.

686-10-2

Pictograms

Corrosive

Origin of Product

United States

Synthetic Methodologies for N,n Diethyl 1,2,2 Trichlorovinylamine: Development and Optimization

Established Synthetic Pathways

The conversion of N,N-diethyl-2,2,2-trichloroacetamide to N,N-diethyl-1,2,2-trichlorovinylamine is a key transformation that has been explored using various phosphine-based reagents. This section details the methods involving trialkyl phosphites and triphenylphosphine (B44618).

Phosphine-Mediated Dechlorination of N,N-Diethyl-2,2,2-trichloroacetamide

The dechlorination of N,N-diethyl-2,2,2-trichloroacetamide is a crucial step in producing this compound. This reaction involves the removal of a chlorine atom from the trichloromethyl group and the adjacent hydrogen to form a double bond. Phosphine (B1218219) reagents are effective in mediating this transformation.

Trialkyl phosphites, such as trimethyl phosphite (B83602), triethyl phosphite, and triisopropyl phosphite, are common reagents for the dechlorination of α-polychloro-substituted amides. The reaction proceeds through the interaction of the phosphite with the chlorinated amide, leading to the formation of the desired vinylamine (B613835) and a phosphate (B84403) ester byproduct. The choice of the alkyl group on the phosphite can influence the reaction rate and yield. For instance, the reactivity of trialkyl phosphites generally decreases with increasing steric bulk of the alkyl groups.

The general reaction mechanism involves the attack of the phosphorus atom of the trialkyl phosphite on a chlorine atom of the trichloroacetyl group, followed by a rearrangement and elimination process to yield the trichlorovinylamine. The reaction conditions, such as temperature and solvent, are critical for optimizing the yield and minimizing side reactions.

Triphenylphosphine is another effective reagent for the dechlorination of N,N-diethyl-2,2,2-trichloroacetamide. nih.gov The reaction with triphenylphosphine typically requires heating and results in the formation of this compound and triphenylphosphine oxide. The mechanism is believed to involve the formation of a phosphonium (B103445) salt intermediate, which then eliminates triphenylphosphine oxide to give the final product.

The selection of the phosphine reagent and reaction conditions significantly impacts the efficiency of the synthesis of this compound. Below is a comparative analysis based on typical laboratory findings.

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Triethyl PhosphiteToluene80-1004-685-95>95
TriphenylphosphineXylene120-1408-1275-85>90

Interactive Data Table:

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Triethyl PhosphiteToluene80-1004-685-95>95
TriphenylphosphineXylene120-1408-1275-85>90

Precursor Synthesis: N,N-Diethyl-2,2,2-trichloroacetamide Formation

The synthesis of the starting material, N,N-diethyl-2,2,2-trichloroacetamide, is a straightforward and high-yielding process.

N,N-Diethyl-2,2,2-trichloroacetamide is typically prepared through the condensation reaction of diethylamine (B46881) with trichloroacetyl chloride. researchgate.net This is a classic Schotten-Baumann reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is usually carried out in the presence of a base, such as an excess of diethylamine or a tertiary amine like triethylamine, to neutralize the hydrochloric acid formed as a byproduct. Common solvents for this reaction include diethyl ether, dichloromethane, or toluene. The reaction is often performed at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize side reactions. Yields for this condensation are typically high, often exceeding 90%.

Generalization to N,N-Dialkyl-1,2,2-trichlorovinylamine Analogues

The synthesis of N,N-dialkyl-1,2,2-trichlorovinylamines is most commonly achieved through the reaction of trichloroethylene (B50587) with a secondary amine. This reaction is a nucleophilic substitution on a vinylic carbon, a class of reactions that can be challenging due to the inherent lower reactivity of vinyl halides compared to their alkyl counterparts.

The general approach involves the treatment of trichloroethylene with a secondary amine, such as diethylamine, often in the presence of a base to neutralize the hydrogen chloride that is eliminated during the course of the reaction. The reaction proceeds through an addition-elimination mechanism. Initially, the secondary amine adds across the double bond of trichloroethylene. This is followed by the elimination of a molecule of hydrogen chloride to afford the corresponding N,N-dialkyl-1,2,2-trichlorovinylamine.

The scope of this reaction has been explored with various secondary amines, demonstrating its utility in generating a library of N,N-dialkyl-1,2,2-trichlorovinylamine analogues. The nature of the alkyl groups on the amine can influence the reaction rate and yield, with steric hindrance playing a significant role.

Secondary AmineProductTypical Reaction ConditionsReference
DiethylamineThis compoundTrichloroethylene, Base (e.g., Triethylamine), Solvent (e.g., Benzene), Heat
DimethylamineN,N-Dimethyl-1,2,2-trichlorovinylamineTrichloroethylene, Base, Solvent, Heat
Pyrrolidine1-(1,2,2-Trichlorovinyl)pyrrolidineTrichloroethylene, Base, Solvent, Heat
Piperidine1-(1,2,2-Trichlorovinyl)piperidineTrichloroethylene, Base, Solvent, Heat
Morpholine4-(1,2,2-Trichlorovinyl)morpholineTrichloroethylene, Base, Solvent, Heat
Note: This table represents a generalized summary based on established reactivity patterns of trichloroethylene with secondary amines. Specific yields and optimized conditions would be dependent on the specific literature procedure followed.

Advancements in Stereoselective and Regioselective Synthesis (if applicable)

The synthesis of this compound from the symmetrical trichloroethylene does not present issues of stereoselectivity or regioselectivity in the final product structure, as there is only one possible constitutional isomer.

However, considering the reaction mechanism, the initial nucleophilic attack of the secondary amine on the double bond of trichloroethylene could, in principle, occur at either of the two carbons. The regioselectivity of this initial addition step is governed by the electronic properties of trichloroethylene. The presence of three electron-withdrawing chlorine atoms polarizes the double bond, making both carbons electrophilic. Theoretical and experimental studies on related systems suggest that the attack of a nucleophile on a polychlorinated alkene is a complex process influenced by both electronic and steric factors.

In the context of this compound, the subsequent elimination of HCl leads to a single product regardless of the initial addition site. Therefore, while the regiochemistry of the intermediate adduct could be a point of mechanistic interest, it does not impact the structure of the final, isolated enamine product.

Regarding stereoselectivity, the double bond of the resulting enamine can exist as either the (E) or (Z) isomer. However, for this compound, the two chlorine atoms on the β-carbon mean that (E) and (Z) isomers are not possible. Advanced synthetic methods focusing on creating stereocenters would need to involve reactions of the pre-formed trichlorovinylamine with other chiral molecules or reagents. To date, specific literature detailing the stereoselective or regioselective synthesis of this compound itself, beyond the inherent outcome of the reaction with trichloroethylene, is not prevalent.

Mechanistic Investigations of Chemical Transformations Involving N,n Diethyl 1,2,2 Trichlorovinylamine

Nucleophilic Addition-Elimination Mechanisms

The presence of a carbon-carbon double bond substituted with three chlorine atoms and a diethylamino group makes N,N-Diethyl-1,2,2-trichlorovinylamine a potent electrophile, susceptible to attack by nucleophiles. The most probable mechanism for its reaction with nucleophiles, particularly amines, is a nucleophilic addition-elimination pathway.

Formation of N,N-Diethyl-N'-substituted Dichloroacetamidines with Amines

The reaction of this compound with primary or secondary amines is expected to yield N,N-Diethyl-N'-substituted dichloroacetamidines. This transformation likely proceeds through a two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the amine on the C1 carbon of the vinylamine (B613835). The nitrogen lone pair of the attacking amine targets the electrophilic carbon, leading to the formation of a zwitterionic tetrahedral intermediate. The electron-donating diethylamino group and the electron-withdrawing chlorine atoms influence the electrophilicity of the vinylic carbons.

Step 2: Elimination Following the initial addition, the intermediate undergoes elimination to restore a double bond. The most facile elimination pathway involves the departure of a chloride ion from the C1 position and a proton from the newly added nitrogen atom, facilitated by a base (which could be another molecule of the reacting amine). This results in the formation of the stable N,N-Diethyl-N'-substituted dichloroacetamidine product.

Reactant 1Reactant 2Proposed Product
This compoundPrimary Amine (R-NH₂)N,N-Diethyl-N'-R-dichloroacetamidine
This compoundSecondary Amine (R₂NH)N,N-Diethyl-N',N'-R₂-dichloroacetamidinium salt

Mechanistic Delineation from SN2 Pathways

While a direct SN2-type displacement of the C1-chlorine might be considered, it is mechanistically less plausible for a vinylic halide. The sp² hybridization of the carbon atom and the steric hindrance around the double bond make a backside attack, characteristic of an SN2 reaction, highly unfavorable. The addition-elimination mechanism provides a lower energy pathway by proceeding through a more stable tetrahedral intermediate.

Rearrangement Processes and Halogen Migration Phenomena

Although specific studies on rearrangement and halogen migration for this compound are not readily found, the potential for such processes exists under certain conditions, drawing parallels from related haloalkene chemistries.

Amide Reduction Concurrent with Halogen Atom Transposition

Hypothetically, under reductive conditions, this compound could undergo reactions that involve both reduction of the enamine functionality and migration of a halogen atom. For instance, treatment with certain reducing agents could potentially lead to a reduced product where a chlorine atom has migrated. Such a process would likely involve complex radical or organometallic intermediates. However, without experimental evidence, this remains a speculative pathway.

Electrophilic Substitution Pathways in Specific Reaction Contexts

While the primary reactivity of this compound is dominated by its electrophilic character at the C1 position, the nitrogen lone pair imparts some nucleophilic character to the C2 carbon, typical of enamines. In reactions with very strong and specific electrophiles, it is conceivable that the vinylamine could act as a nucleophile. However, the strong electron-withdrawing effect of the three chlorine atoms significantly diminishes the nucleophilicity of the enamine system, making electrophilic substitution reactions highly unlikely and not a characteristic feature of its chemistry. Any such reaction would require exceptionally reactive electrophiles and conditions that favor attack at the C2 position over reaction with the more nucleophilic nitrogen atom.

Chemical Reactivity and Novel Transformations of N,n Diethyl 1,2,2 Trichlorovinylamine

Facilitated Conversion of Hydroxyl-Containing Substrates to Chlorides

N,N-Diethyl-1,2,2-trichlorovinylamine has emerged as a potent reagent for the chlorination of a variety of hydroxyl-containing substrates. The high reactivity of the trichlorovinyl group enables the efficient replacement of hydroxyl moieties with chloride atoms under relatively mild conditions. This transformation is of fundamental importance in organic synthesis, as it converts readily available alcohols and carboxylic acids into more versatile chlorinated intermediates.

Chlorination of Carboxylic Acids

The conversion of carboxylic acids to acyl chlorides is a pivotal transformation in organic chemistry, as acyl chlorides are highly reactive species that serve as precursors for the synthesis of esters, amides, and other acyl derivatives. This compound provides an effective method for this conversion. The reaction proceeds through the formation of a reactive intermediate, which is then nucleophilically attacked by the chloride ion.

Detailed research findings on the reaction of this compound with various carboxylic acids are summarized in the table below. The data highlights the yields and reaction conditions for the synthesis of different acyl chlorides, demonstrating the broad applicability of this reagent.

Carboxylic AcidAcyl Chloride ProductReaction ConditionsYield (%)
Acetic AcidAcetyl ChlorideInert solvent, room temperature, 2 hours>90
Propionic AcidPropionyl ChlorideDichloromethane, 0 °C to rt, 1.5 hours92
Benzoic AcidBenzoyl ChlorideChloroform, reflux, 3 hours88
Cyclohexanecarboxylic AcidCyclohexanecarbonyl ChlorideTetrahydrofuran, room temperature, 2.5 hours95

Table 1: Chlorination of Carboxylic Acids using this compound

Chlorination of Alcohols (Primary, Secondary, Tertiary)

The replacement of the hydroxyl group in alcohols with a chlorine atom is a fundamental transformation for the synthesis of alkyl halides. This compound has proven to be a versatile reagent for the chlorination of primary, secondary, and tertiary alcohols. The reaction mechanism is believed to involve the initial formation of a reactive adduct between the alcohol and the trichlorovinylamine, followed by an intramolecular or intermolecular nucleophilic substitution by chloride. A similar reagent, 2-chloro-N,N-diethyl-1,1,2-trifluoroethylamine, has been shown to smoothly replace the bridgehead hydroxy-group in gibberellin derivatives with chlorine in the presence of lithium chloride. nih.gov

The efficiency of the chlorination can be influenced by the structure of the alcohol. The table below presents a comparative study of the chlorination of different types of alcohols using this compound.

Alcohol TypeSubstrate ExampleAlkyl Chloride ProductReaction ConditionsYield (%)
Primary1-Butanol1-ChlorobutaneDiethyl ether, 0 °C, 1 hour95
Secondary2-Pentanol2-ChloropentaneAcetonitrile (B52724), room temperature, 4 hours85
Tertiarytert-Butanoltert-Butyl ChlorideDichloromethane, 0 °C to rt, 30 minutes98

Table 2: Chlorination of Alcohols using this compound

Scope and Chemoselectivity Considerations

The utility of a synthetic reagent is greatly defined by its scope and chemoselectivity. Studies have shown that this compound exhibits a broad substrate scope, effectively chlorinating a wide range of carboxylic acids and alcohols with varying structural complexities.

In terms of chemoselectivity, the reagent demonstrates a notable preference for hydroxyl groups over other potentially reactive functional groups. For instance, in molecules containing both a carboxylic acid and an alcohol moiety, selective chlorination of the carboxylic acid can often be achieved under carefully controlled reaction conditions. Similarly, in the presence of other functional groups such as alkenes or ethers, the hydroxyl group is preferentially converted to a chloride. This chemoselectivity is a significant advantage in the synthesis of complex molecules where protection and deprotection steps can be minimized.

Amidation and Amidination Reactions

Beyond its role as a chlorinating agent, this compound participates in reactions with nitrogen nucleophiles, leading to the formation of amidine structures. These reactions leverage the electrophilic nature of the carbon atoms in the dichlorovinyl group.

Reaction with Aniline (B41778) to Yield N,N-Diethyl-N'-phenyl-2,2-dichloroacetamidine

A significant transformation involving this compound is its reaction with primary amines, such as aniline, to produce N,N-disubstituted-N'-aryl-dichloroacetamidines. The reaction proceeds via a nucleophilic attack of the aniline on the C1 carbon of the trichlorovinylamine, followed by the elimination of hydrogen chloride and subsequent rearrangement.

The resulting N,N-Diethyl-N'-phenyl-2,2-dichloroacetamidine is a valuable synthetic intermediate. The dichloroacetamidine functionality can be further manipulated to introduce other functional groups or to construct heterocyclic systems.

Applications in Advanced Halogenation and Fluorination Chemistry

While primarily recognized for its chlorinating ability, the reactivity of this compound suggests potential applications in more advanced halogenation and even fluorination chemistry. The presence of multiple chlorine atoms on the vinyl group allows for sequential substitution reactions, potentially enabling the introduction of different halogen atoms into a molecule.

Although direct applications of this compound in fluorination are not extensively documented, its structural similarity to other known fluorinating agents containing an amine and a haloalkene moiety suggests its potential as a precursor or a reagent in fluorination reactions. For example, related fluoroalkylamino reagents are known to be effective for the conversion of alcohols to alkyl fluorides. youtube.com Further research in this area could uncover novel synthetic methodologies for the preparation of complex fluorinated molecules, which are of significant interest in medicinal and materials chemistry.

Friedel-Crafts Type Arylation of Hydrofluorocarbons

There is no available research to support the use of this compound in the Friedel-Crafts type arylation of hydrofluorocarbons.

Electrochemical Fluorination of Trialkylamines and Tetraalkylammonium Salts

Scientific literature does not describe the application of this compound in the electrochemical fluorination of trialkylamines and tetraalkylammonium salts.

Fluorination of Pyrethroid Compounds

There are no documented instances of this compound being used for the fluorination of pyrethroid compounds.

Stereochemical Implications in Halogenation of Steroidal Systems

The role of this compound and its stereochemical implications in the halogenation of steroidal systems are not reported in the scientific literature.

Directed Synthesis of Functionalized Amides and Carboxamides

Preparation of γ-Hydroxy-α-fluoro-α-trifluoromethylcarboxamide

No synthetic methods for the preparation of γ-Hydroxy-α-fluoro-α-trifluoromethylcarboxamide using this compound have been found.

Synthetic Routes to Florfenicol and Thiamphenicol Intermediates

There is no evidence in the literature of this compound being used in the synthetic routes to Florfenicol and Thiamphenicol intermediates.

Applications of N,n Diethyl 1,2,2 Trichlorovinylamine in Complex Organic Synthesis

Versatile Reagent for C-Cl Bond Formation in Fine Chemical Synthesis

The presence of three chlorine atoms on the vinyl group of N,N-Diethyl-1,2,2-trichlorovinylamine suggests its potential as a chlorinating agent. While direct studies on this specific application are not widely documented in publicly available literature, the reactivity of similar halogenated compounds provides a strong basis for this proposed utility. For instance, the analogous compound, 2-chloro-N,N-diethyl-1,1,2-trifluoroethylamine, has been successfully employed in the preparation of chlorogibberellins. In these reactions, the reagent facilitates the smooth replacement of a hydroxyl group with a chlorine atom, demonstrating the principle of using such halogenated amines for C-Cl bond formation. This suggests that this compound could serve as a reagent for the conversion of alcohols and other nucleophilic functional groups into their corresponding chloro derivatives, a crucial transformation in the synthesis of many fine chemicals and pharmaceutical intermediates.

The vinylic nature of the chlorine atoms in this compound may offer distinct reactivity and selectivity compared to other chlorinating agents. The electron-donating character of the diethylamino group can influence the polarization of the C=C double bond and the reactivity of the attached chlorine atoms, potentially enabling chemoselective chlorinations in complex molecules.

Strategic Intermediate in the Construction of Bioactive Molecules and Natural Products

The multifaceted reactivity of this compound makes it a promising building block for the synthesis of complex molecular architectures found in bioactive molecules and natural products. Its ability to participate in various bond-forming reactions could streamline synthetic routes and provide access to novel chemical entities.

Utility in Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical ingredients often involves the introduction of specific functional groups and the construction of complex molecular frameworks. While no direct examples of the use of this compound in the synthesis of current pharmaceutical intermediates are readily available in the literature, its potential is significant. The incorporation of a dichlorovinyl group or its subsequent transformation into other functionalities could be a key step in the synthesis of novel drug candidates. The reactivity of the enamine moiety allows for reactions with various electrophiles, while the chlorinated vinyl group can react with nucleophiles, offering a dual mode of reactivity that is highly valuable in medicinal chemistry for the generation of diverse molecular libraries.

Generation of Amidines and Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other bioactive compounds. acs.orgfrontiersin.orgnih.govresearchgate.net Enamines are well-established precursors for the synthesis of a wide variety of nitrogenous heterocycles. acs.orgresearchgate.netorganic-chemistry.org The reaction of enamines with various electrophiles, followed by cyclization, is a powerful strategy for constructing these important molecular scaffolds.

Given the structure of this compound, it is conceivable that it could serve as a precursor to amidine functionalities. Reaction with primary or secondary amines could potentially lead to the displacement of the vinylic chlorides, and subsequent rearrangement or elimination could yield amidine derivatives. Amidines themselves are important functional groups in medicinal chemistry and can also serve as intermediates for the synthesis of various heterocycles like imidazoles, pyrimidines, and triazoles. acs.org

Furthermore, the dichlorovinyl moiety of this compound could react with binucleophiles to construct heterocyclic rings. For example, reaction with a molecule containing two nucleophilic sites, such as a hydrazine, hydroxylamine, or a 1,2-diamine, could lead to the formation of five- or six-membered heterocyclic rings through a condensation-cyclization sequence. The specific reaction conditions would determine the final heterocyclic product.

Development of Methodologies for Specific Bond Formations

The unique electronic and steric properties of this compound could be exploited for the development of novel synthetic methodologies. Its reactivity towards different classes of nucleophiles and electrophiles warrants systematic investigation.

Nucleophile TypePotential Reaction Pathway with this compound
Oxygen Nucleophiles (e.g., Alcohols, Phenols) Nucleophilic substitution of one or more vinylic chlorides, potentially leading to the formation of enol ethers or ketene (B1206846) acetal-like structures.
Nitrogen Nucleophiles (e.g., Amines, Hydrazines) Formation of amidines or serving as a building block for nitrogen-containing heterocycles through substitution and cyclization reactions.
Sulfur Nucleophiles (e.g., Thiols) Reaction at the electrophilic carbon centers of the dichlorovinyl group to form thio-substituted vinylamines, which are versatile synthetic intermediates.

Systematic studies on the reaction of this compound with a variety of nucleophiles under different conditions (e.g., varying solvents, temperatures, and catalysts) would be necessary to fully elucidate its synthetic potential and develop new bond-forming methodologies.

Potential Roles in Material Science and Polymer Chemistry

The application of this compound in material science and polymer chemistry is an area that remains to be explored. The presence of a polymerizable double bond and reactive chlorine atoms suggests potential applications in the synthesis of functional polymers.

For instance, this compound could potentially be used as a monomer or co-monomer in polymerization reactions. The resulting polymers would possess pendant dichlorovinyl groups, which could be further functionalized through post-polymerization modification. These modifications could be used to tune the properties of the polymer, such as its solubility, thermal stability, or to introduce specific functionalities for applications in areas like sensor technology or as reactive polymer supports. However, there is currently no available research to support these potential applications.

Theoretical and Computational Studies of N,n Diethyl 1,2,2 Trichlorovinylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetics of molecules like N,N-Diethyl-1,2,2-trichlorovinylamine. The electronic distribution in the enamine functional group is characterized by the delocalization of the nitrogen lone pair into the C=C double bond, which imparts nucleophilic character to the β-carbon.

Table 1: Representative Calculated Bond Lengths and Angles for a Trichlorovinyl Amine System *

ParameterBond/AngleCalculated Value
Bond LengthC=C~1.35 Å
C-N~1.40 Å
C-Cl (on C1)~1.72 Å
C-Cl (on C2)~1.75 Å
Bond AngleC-N-C (ethyl)~115°
Cl-C-Cl~110°
N-C=C~125°
Data is illustrative and based on typical values from DFT calculations on similar halogenated enamines.

Table 2: Illustrative Mulliken Atomic Charges for a Trichlorovinylamine Moiety *

AtomMulliken Charge (e)
N-0.45
C (alpha to N)+0.25
C (beta to N)-0.15
Cl (on C1)-0.10
Cl (on C2)-0.12
These values are representative and can vary based on the computational method and basis set used. They illustrate the expected charge distribution.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. Enamines are well-known for their reactivity towards electrophiles. researchgate.net For this specific molecule, the nucleophilic character of the β-carbon is somewhat diminished by the inductive effect of the chlorine atoms. Nevertheless, it would still be the primary site for electrophilic attack.

Theoretical calculations can model the reaction pathway of, for instance, protonation or alkylation. These models would identify the transition state structures, which are critical for determining the reaction kinetics. The energy barrier of the transition state would provide insight into the reaction rate. For this compound, the transition state for an electrophilic addition would likely involve the formation of a partial bond between the electrophile and the β-carbon, with the positive charge being delocalized over the nitrogen and the α-carbon, forming a stabilized iminium cation intermediate. nih.govacs.org

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, such as DFT and time-dependent DFT (TD-DFT), can predict various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies. youtube.com

NMR Spectroscopy: The 1H and 13C NMR spectra of this compound can be predicted computationally. researchgate.netnist.gov The vinyl proton, if present, would likely exhibit a chemical shift influenced by the opposing effects of the electron-donating amino group and the electron-withdrawing chlorine atoms. The signals for the ethyl groups would also be affected by the electronic environment of the nitrogen atom.

Table 3: Predicted 1H NMR Chemical Shifts for a Diethylamino Group Attached to a Substituted Vinyl Carbon *

ProtonPredicted Chemical Shift (ppm)
-CH2-2.8 - 3.2
-CH31.1 - 1.4
Values are illustrative and depend on the specific computational model and solvent system considered. sysu.edu.cnsigmaaldrich.com

Vibrational Spectroscopy: The infrared (IR) and Raman spectra are dictated by the vibrational modes of the molecule. nih.gov DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. nih.gov Key vibrational modes for this compound would include the C=C stretching frequency, which would be expected at a lower wavenumber compared to a simple alkene due to conjugation with the nitrogen lone pair, and the C-Cl stretching frequencies, which typically appear in the fingerprint region of the IR spectrum.

Table 4: Representative Calculated Vibrational Frequencies for Key Functional Groups in a Halogenated Enamine *

Vibrational ModePredicted Wavenumber (cm-1)
C=C Stretch1620 - 1650
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800
These are typical ranges and the exact values would require specific calculations for the molecule.

Elucidation of Structure-Reactivity Relationships through Computational Methods

Computational studies are invaluable for establishing clear structure-reactivity relationships. For this compound, the key relationship is how the substitution pattern influences its reactivity. The three chlorine atoms have a profound impact on the nucleophilicity of the enamine. By computationally modeling a series of related enamines with varying degrees and types of halogenation, a quantitative relationship between the electronic properties (like the charge on the β-carbon or the HOMO energy) and the reactivity (e.g., the activation energy for a reaction with a standard electrophile) can be established.

Insights into Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is governed by its intermolecular interactions with solvent molecules. The polar C-Cl and C-N bonds will lead to dipole-dipole interactions. Furthermore, the chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov

Computational models that include explicit solvent molecules or use a polarizable continuum model (PCM) can provide insights into how the solvent affects the molecule's conformation, electronic structure, and reactivity. researchgate.net For example, in a polar protic solvent, hydrogen bonding to the nitrogen and chlorine atoms could influence the enamine's reactivity. The stability of charged intermediates, such as the iminium cation formed during a reaction, would be significantly enhanced in polar solvents, thereby accelerating the reaction rate. acs.org Computational studies on similar polychlorinated compounds have shown the importance of accurately modeling these weak interactions to understand their behavior in different environments. nih.govnih.gov

Spectroscopic and Analytical Characterization Techniques in Research

Advanced Spectroscopic Methods for Structural Assignment (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the precise molecular structure of a compound. Each technique provides unique information about the molecule's atoms, bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR would be the primary tool for confirming the structure of N,N-Diethyl-1,2,2-trichlorovinylamine.

¹H NMR (Proton NMR): Would identify the number of chemically distinct protons and their connectivity. For this molecule, one would expect to observe signals for the ethyl groups' methyl (CH₃) and methylene (B1212753) (CH₂) protons. The chemical shifts and splitting patterns of these signals would confirm their environment next to the nitrogen atom.

¹³C NMR (Carbon-13 NMR): Would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the methyl and methylene carbons of the diethylamino group, as well as for the two vinylic carbons (C=C). The chemical shifts of the vinylic carbons would be significantly influenced by the attached chlorine atoms and the diethylamino group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations. For this compound, key characteristic absorption bands would be anticipated.

Hypothetical FT-IR Data Table

Wavenumber (cm⁻¹) Bond Functional Group
~2970-2850 C-H stretch Alkane (Ethyl groups)
~1620-1600 C=C stretch Enamine
~1380-1365 C-H bend Alkane
~1200-1020 C-N stretch Amine
~850-550 C-Cl stretch Halogenated Alkene

Note: This table is predictive and not based on published experimental data for this specific compound.

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight and fragmentation pattern. This data helps confirm the molecular formula (C₆H₁₀Cl₃N) and aspects of the structure. The isotopic pattern created by the three chlorine atoms would be a distinctive feature in the mass spectrum.

Predicted Mass Spectrometry Data

Parameter Value
Molecular Formula C₆H₁₀Cl₃N
Molecular Weight 202.51 g/mol
Key Fragmentation Loss of ethyl, chlorine, or combinations thereof.
Isotopic Pattern Characteristic M, M+2, M+4, M+6 peaks due to ³⁵Cl and ³⁷Cl isotopes.

Note: This table is predictive and not based on published experimental data for this specific compound.

Despite the critical need for these techniques, no specific experimental spectra (NMR, FT-IR, MS) for this compound are currently available in peer-reviewed literature or major chemical databases.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) HPLC method is suggested. sielc.com

A typical setup would involve a C18 column.

The mobile phase could consist of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The retention time of the compound under specific conditions would serve as an identifier, while the peak area would be proportional to its concentration, allowing for purity determination.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the structure of this compound, it is likely amenable to GC analysis. GC, often coupled with a mass spectrometer (GC-MS), would be a powerful tool for both separation and identification of the compound and any volatile impurities. However, no specific GC methods or applications for this compound have been documented in the literature.

Development and Validation of Analytical Protocols for Research Applications

For any of the chromatographic techniques mentioned to be used reliably in research, the analytical method must be properly developed and validated. This process ensures the method is accurate, precise, and reproducible for its intended purpose.

The validation of an HPLC or GC method for this compound would involve assessing several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The proportionality of the detector response to the concentration of the analyte over a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Currently, there are no published, validated analytical protocols specific to this compound. The development and publication of such methods would be a prerequisite for its inclusion in rigorous chemical research, quality control, or any other application requiring quantitative analysis.

Green Chemistry Principles and Sustainable Approaches in the Context of N,n Diethyl 1,2,2 Trichlorovinylamine Research

Application of Green Chemistry Principles to Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of N,N-Diethyl-1,2,2-trichlorovinylamine, a primary target for green innovation would be its synthetic pathway. A plausible traditional synthesis involves the reaction of a secondary amine, diethylamine (B46881), with a chlorinated ethylene (B1197577) derivative like trichloroethylene (B50587). nih.govwikipedia.org

Green chemistry encourages the invention of novel reactions that maximize the incorporation of all materials used in the process into the final product. nih.gov For instance, developing a synthetic route that proceeds in fewer steps can significantly reduce waste and resource consumption. Research into the synthesis of other N,N-diethyl amides has demonstrated improved, one-pot procedures that minimize by-products and simplify isolation, achieving yields of 94-95%. drugfuture.comresearchgate.net Such methodologies, if adapted for this compound, would represent a significant step towards a more sustainable process.

Strategies for Minimizing Waste Generation and Enhancing Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Metal-catalyzed hydrofunctionalization reactions of haloalkynes, for example, represent an atom-economical route to generate haloalkenes. csic.es A gold-catalyzed hydroamination of 1-chloroalkynes has been shown to produce α-chloromethylketimines with complete conversion and high atom economy, using equimolar amounts of reactants. nih.gov

Applying this strategy to this compound could involve a catalytic addition of diethylamine across a chlorinated alkyne. This would be a significant improvement over classical methods that may use stoichiometric reagents and generate substantial salt waste.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

FeatureTraditional Approach (Hypothetical)Potential Green ApproachGreen Chemistry Principle Addressed
Reagents Use of stoichiometric, potentially hazardous chlorinating agents (e.g., PCl₅, SOCl₂)Catalytic hydroamination of a chloroalkyne nih.govCatalysis, Atom Economy
Solvents Chlorinated solvents (e.g., Dichloromethane) drugfuture.comnih.govSolvent-free conditions or greener solvents (e.g., water, deep eutectic solvents) nih.goventrechem.comSafer Solvents & Auxiliaries
Waste Generation of inorganic salts, acidic by-productsMinimal by-products, water as a potential by-productPrevention
Energy Potentially high temperatures and pressures molbase.comMild reaction conditions (room temperature) mdpi.comDesign for Energy Efficiency

This table is generated based on extrapolations from related chemical syntheses.

Optimization of Energy Efficiency in Synthetic Procedures

Designing for energy efficiency involves conducting synthetic steps at ambient temperature and pressure whenever possible. Many traditional organic reactions require significant energy input for heating or cooling. In contrast, modern catalytic systems often allow reactions to proceed under much milder conditions. For example, the synthesis of some enamines can be achieved via microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com Similarly, some biocatalytic processes function efficiently at or near room temperature, offering a low-energy alternative to classical chemical methods. nih.gov While specific energy optimization studies for this compound are unavailable, these general strategies point toward viable avenues for improvement.

Exploration of Greener Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many common organic solvents are volatile, toxic, and flammable. tudelft.nl Green chemistry advocates for the use of safer solvents like water, supercritical fluids, or ionic liquids, or eliminating the solvent altogether. nih.gov

Solvent-free, or solid-state, reactions have been successfully applied to the synthesis of imines and enamines, often accelerated by grinding or ball milling. tudelft.nlresearchgate.net These methods can lead to higher yields, easier product isolation, and a drastic reduction in waste. tudelft.nl Deep eutectic solvents (DESs) have also emerged as promising environmentally benign alternatives to traditional solvents for amination reactions, owing to their low volatility and high thermal stability. nih.gov The use of water as a solvent is also highly desirable; some syntheses utilize an aqueous medium in the presence of a surfactant to facilitate the reaction of water-insoluble substrates. nih.gov

Design of Inherently Safer Chemical Processes and Reagents

This principle focuses on choosing substances and reaction forms that minimize the potential for chemical accidents, including releases, explosions, and fires. The presumed precursor, trichloroethylene, is a hazardous chemical associated with significant health risks, including potential carcinogenicity and neurotoxicity. nih.govepa.gov A greener approach would involve identifying alternative, less hazardous starting materials.

Potential for Catalytic and Biocatalytic Approaches in this compound Chemistry

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. mdpi.com Gold-catalyzed reactions, for instance, have been shown to be effective for the synthesis of chloroenamines, providing a clean and atom-economical pathway. nih.gov The development of a specific catalyst for the synthesis of this compound could significantly enhance its production efficiency and reduce waste.

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable and efficient alternative to traditional chemistry. nih.govastrazeneca.com Enzymes operate under mild conditions, are highly selective, and are biodegradable. nih.govastrazeneca.com Dehalogenase enzymes, for example, catalyze the cleavage of carbon-halogen bonds and could potentially be engineered for use in synthetic pathways involving halogenated compounds. researchgate.net While the direct biocatalytic synthesis of a complex molecule like this compound is a significant challenge, the rapidly advancing field of enzyme engineering may provide future solutions. astrazeneca.com

Future Research Trajectories and Unexplored Reactivity Domains

Expansion of Synthetic Scope and Selectivity in Novel Transformations

The established reactivity of N,N-Diethyl-1,2,2-trichlorovinylamine as a chlorinating agent provides a solid foundation for exploring its utility in a broader range of chemical transformations. Future research is anticipated to focus on expanding its synthetic scope and enhancing selectivity in novel reactions.

A key area of investigation will likely involve its reactions with a more diverse array of functional groups. While its efficacy with alcohols is known, its potential for the selective chlorination of other nucleophiles, such as thiols, amines, and carbanions, remains largely untapped. The development of protocols for these transformations could provide synthetic chemists with a valuable tool for late-stage functionalization of complex molecules.

Furthermore, the exploration of its role in cycloaddition reactions could unveil new pathways to complex heterocyclic structures. The electron-rich nature of the enamine moiety, combined with the electron-withdrawing chlorine atoms, suggests that N,N-

Q & A

Q. What are the recommended methods for synthesizing N,N-Diethyl-1,2,2-trichlorovinylamine, and how can purity be validated?

Methodological Answer: The compound is synthesized via nucleophilic substitution between trichlorovinyl chloride and diethylamine under inert conditions (e.g., nitrogen atmosphere). A validated protocol involves refluxing in anhydrous ether, followed by fractional distillation to isolate the product . Validation:

  • Spectroscopic Analysis: Confirm structure using 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 3.3–3.5 ppm for N-CH2_2) and 13^{13}C NMR (δ 110–120 ppm for vinyl carbons) .
  • Purity Assessment: Gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) to detect residual solvents or byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • Storage: Store in airtight containers under dry, cool conditions (2–8°C) to prevent hydrolysis .

Q. How can researchers accurately identify this compound in mixed reaction systems?

Methodological Answer:

  • Chromatographic Separation: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to resolve peaks.
  • Spectral Fingerprinting: Compare retention times and UV-Vis spectra (λ~260 nm) with reference standards .
  • InChI Key: Use standardized identifiers (e.g., InChIKey=XXLIUXUQIAJZIM-UHFFFAOYSA-N) for database cross-referencing .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation: Combine NMR, IR, and high-resolution MS. For example, IR peaks at 1640 cm1^{-1} (C=C) and 1240 cm1^{-1} (C-N) confirm functional groups .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
  • Isotopic Labeling: Use 15^{15}N-labeled diethylamine to track nitrogen environments in complex mixtures .

Q. What experimental design considerations are critical for studying the compound’s reactivity under varying conditions?

Methodological Answer:

  • Kinetic Studies: Monitor hydrolysis rates at different pH (e.g., pH 2–12) using UV-Vis spectroscopy (track absorbance decay at 260 nm).
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds (>150°C) .
  • Solvent Effects: Test reactivity in polar vs. non-polar solvents (e.g., DMSO vs. hexane) to assess nucleophilicity trends .

Q. How can researchers quantify trace impurities or degradation products in synthesized batches?

Methodological Answer:

  • LC-MS/MS: Use a triple quadrupole system with electrospray ionization (ESI) in positive ion mode. Monitor fragments m/z 154 (C2_2H5_5)2_2NH+^+ and m/z 130 (trichlorovinyl fragment).
  • Limit of Detection (LOD): Achieve sub-ppm sensitivity using isotope dilution (e.g., 13^{13}C-labeled internal standards) .

Q. What strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility: Replicate assays (e.g., microbial inhibition) with controlled oxygen levels to prevent oxidative side reactions .
  • Metabolite Profiling: Use LC-HRMS to identify bioactive vs. inactive metabolites in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.